molecular formula C15H13N3OS3 B285427 2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B285427
M. Wt: 347.5 g/mol
InChI Key: QOBZEQORZDNHFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide, also known as MTAA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. MTAA is a thiazole-based compound that has shown promising results in various studies, making it a valuable compound for further research.

Mechanism of Action

The mechanism of action of 2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules play a crucial role in cell division, and the inhibition of their formation can lead to the inhibition of cell proliferation. 2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects on cells. Studies have shown that 2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide can induce G2/M cell cycle arrest, leading to the inhibition of cell proliferation. 2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has also been shown to induce the expression of various genes that are involved in apoptosis, leading to the programmed cell death of cancer cells.

Advantages and Limitations for Lab Experiments

2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has various advantages and limitations for lab experiments. One of the main advantages of 2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is its ability to inhibit the growth of cancer cells, making it a valuable compound for the development of new cancer treatments. However, one of the limitations of 2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research of 2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide. One potential direction is the development of new cancer treatments based on the compound. Another potential direction is the investigation of the potential use of 2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide in the treatment of other diseases, such as Alzheimer's disease. Additionally, further research is needed to investigate the potential side effects of 2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide and to determine its safety for use in humans.
Conclusion
In conclusion, 2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a thiazole-based compound that has shown promising results in various scientific research studies. The compound has potential applications in the field of medicine, particularly in the development of new cancer treatments. While there are limitations to the use of 2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide in lab experiments, further research is needed to investigate its potential as a treatment for various diseases and to determine its safety for use in humans.

Synthesis Methods

The synthesis of 2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves a series of chemical reactions that result in the formation of the final product. The synthesis of 2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves the reaction of 2-aminothiazole with 4-methylphenyl isothiocyanate, followed by the reaction of the resulting intermediate with N-(2-bromoacetyl)thiazole. The final product is obtained after purification using column chromatography.

Scientific Research Applications

2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has been the subject of various scientific research studies due to its potential applications in the field of medicine. One of the most notable applications of 2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is its potential use as an anticancer agent. Studies have shown that 2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has the ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments.

properties

Molecular Formula

C15H13N3OS3

Molecular Weight

347.5 g/mol

IUPAC Name

2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C15H13N3OS3/c1-10-2-4-11(5-3-10)12-8-21-15(17-12)22-9-13(19)18-14-16-6-7-20-14/h2-8H,9H2,1H3,(H,16,18,19)

InChI Key

QOBZEQORZDNHFF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)NC3=NC=CS3

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)NC3=NC=CS3

Origin of Product

United States

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